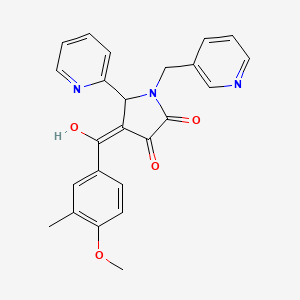![molecular formula C24H21N3O2S B5323951 (2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(thiophen-2-YL)prop-2-enamide](/img/structure/B5323951.png)
(2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(thiophen-2-YL)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(thiophen-2-YL)prop-2-enamide is a complex organic compound that features an indole, phenylformamido, and thiophene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(thiophen-2-YL)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a precursor like tryptamine, the indole ring can be constructed through Fischer indole synthesis.
Amidation Reaction: The phenylformamido group can be introduced via an amidation reaction using phenyl isocyanate.
Thiophene Introduction: The thiophene ring can be added through a cross-coupling reaction, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(thiophen-2-YL)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the double bonds or functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(thiophen-2-YL)prop-2-enamide can be used as a building block for synthesizing more complex molecules.
Biology
Biologically, compounds with indole and thiophene rings are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential in treating diseases like cancer, due to their ability to interact with biological targets.
Industry
Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(thiophen-2-YL)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The indole and thiophene rings can bind to specific sites, modulating the activity of these targets and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(furan-2-YL)prop-2-enamide: Similar structure but with a furan ring instead of thiophene.
(2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(pyridin-2-YL)prop-2-enamide: Contains a pyridine ring instead of thiophene.
Uniqueness
The uniqueness of (2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(thiophen-2-YL)prop-2-enamide lies in its specific combination of indole, phenylformamido, and thiophene moieties, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
N-[(Z)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c28-23(17-7-2-1-3-8-17)27-22(15-19-9-6-14-30-19)24(29)25-13-12-18-16-26-21-11-5-4-10-20(18)21/h1-11,14-16,26H,12-13H2,(H,25,29)(H,27,28)/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFIPTLTCNOALR-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-oxo-1,4-dihydroquinoline-2-carboxamide](/img/structure/B5323869.png)

![rel-(3aS,6aR)-5-glycyl-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one hydrochloride](/img/structure/B5323881.png)
![6-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5323889.png)
![1-amino-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5323901.png)
![2-methyl-4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5323905.png)
![rel-(4aS,8aR)-6-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323912.png)
![2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5323917.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5323928.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5323938.png)
![2-[(E)-2-(2-ethoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B5323944.png)
![6-[(E)-2-(2-ethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/structure/B5323953.png)

